molecular formula C9H10Br2 B104885 1,3-Dibromo-1-phenylpropane CAS No. 17714-42-0

1,3-Dibromo-1-phenylpropane

Cat. No. B104885
CAS RN: 17714-42-0
M. Wt: 277.98 g/mol
InChI Key: RSAHLRQANLPURU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Dibromo-1-phenylpropane (DBPP) is a chemical compound that is widely used in scientific research. It is a halogenated organic compound that is synthesized by the reaction of 1-phenylpropane with bromine. DBPP is a colorless liquid that is insoluble in water but soluble in organic solvents. It has a molecular weight of 305.06 g/mol and a boiling point of 267°C.

Mechanism Of Action

1,3-Dibromo-1-phenylpropane acts as a brominating agent in organic synthesis. It reacts with the double bond or triple bond of the organic compound to form a brominated product. The mechanism of the reaction involves the formation of a bromonium ion intermediate, which is attacked by the nucleophile present in the reaction mixture.

Biochemical And Physiological Effects

1,3-Dibromo-1-phenylpropane has been shown to have toxic effects on living organisms. It is a mutagenic and carcinogenic compound that can cause DNA damage and cell death. 1,3-Dibromo-1-phenylpropane has been shown to cause liver and kidney damage in animals. It can also cause respiratory problems and skin irritation in humans.

Advantages And Limitations For Lab Experiments

1,3-Dibromo-1-phenylpropane is a useful reagent in organic synthesis due to its ability to selectively brominate organic compounds. It is also easy to handle and store. However, 1,3-Dibromo-1-phenylpropane is a toxic and hazardous compound that requires careful handling and disposal. It is also expensive and not readily available in some parts of the world.

Future Directions

1. Development of new synthesis methods for 1,3-Dibromo-1-phenylpropane that are more efficient and environmentally friendly.
2. Investigation of the mechanism of action of 1,3-Dibromo-1-phenylpropane in organic synthesis.
3. Study of the toxicological effects of 1,3-Dibromo-1-phenylpropane on living organisms and the environment.
4. Development of new applications for 1,3-Dibromo-1-phenylpropane in organic synthesis and other fields.
5. Investigation of the potential use of 1,3-Dibromo-1-phenylpropane as a drug or therapeutic agent.
In conclusion, 1,3-Dibromo-1-phenylpropane is a useful reagent in organic synthesis that has been widely used in scientific research. It has a selective brominating ability and is easy to handle and store. However, it is a toxic and hazardous compound that requires careful handling and disposal. Further research is needed to explore the potential applications of 1,3-Dibromo-1-phenylpropane and to investigate its toxicological effects on living organisms.

Scientific Research Applications

1,3-Dibromo-1-phenylpropane is widely used in scientific research as a reagent in organic synthesis. It is used as a brominating agent in the synthesis of various organic compounds such as alkenes, alkynes, and aromatics. 1,3-Dibromo-1-phenylpropane is also used as a precursor in the synthesis of other halogenated organic compounds.

properties

CAS RN

17714-42-0

Product Name

1,3-Dibromo-1-phenylpropane

Molecular Formula

C9H10Br2

Molecular Weight

277.98 g/mol

IUPAC Name

1,3-dibromopropylbenzene

InChI

InChI=1S/C9H10Br2/c10-7-6-9(11)8-4-2-1-3-5-8/h1-5,9H,6-7H2

InChI Key

RSAHLRQANLPURU-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(CCBr)Br

Canonical SMILES

C1=CC=C(C=C1)C(CCBr)Br

synonyms

1,3-Dibromo-1-phenylpropane

Origin of Product

United States

Synthesis routes and methods

Procedure details

Apart from Examples 12 and 59, the starting materials of the formula (II) were always prepared by the bromination of the appropriate styrene similarly to the procedure of Example 1(A). In Example 12, the 1,3-dibromo-1-phenylpropane was prepared by the reaction of bromine with phenylcyclopropane in a conventional manner. In Example 59, the 1,3-dibromo-1-(2,3-dimethylphenyl)propane was prepared from 2,3-dimethylbromobenzene using (i) Mg/Et2O (ii) CH2 =CH.CHO and (iii) HBr/Et2O in a conventional manner.
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